![molecular formula C18H15NO2 B11843126 Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]- CAS No. 69025-33-8](/img/structure/B11843126.png)
Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide is an organic compound with the molecular formula C18H15NO2 This compound is known for its unique structure, which includes a naphthalene ring system substituted with a hydroxyl group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide typically involves a multi-component reaction. One common method includes the condensation of 2-naphthol, benzaldehyde, and benzamide in the presence of a catalyst such as 1-butyl-3-methylimidazolium bromide. The reaction mixture is heated with stirring at 373 K for 2 hours, followed by cooling and washing with water to obtain the desired product .
Industrial Production Methods
Industrial production methods for N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide involves its interaction with various molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-((2-Hydroxynaphthalen-1-yl)(phenyl)methyl)benzamide: Similar structure with an additional phenyl group.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Contains a similar naphthalene ring system with different substituents.
Uniqueness
N-((2-Hydroxynaphthalen-1-yl)methyl)benzamide is unique due to its specific combination of a hydroxyl-substituted naphthalene ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
69025-33-8 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
N-[(2-hydroxynaphthalen-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15NO2/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-19-18(21)14-7-2-1-3-8-14/h1-11,20H,12H2,(H,19,21) |
Clave InChI |
BTWZPFYRWQFDCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC2=C(C=CC3=CC=CC=C32)O |
Solubilidad |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




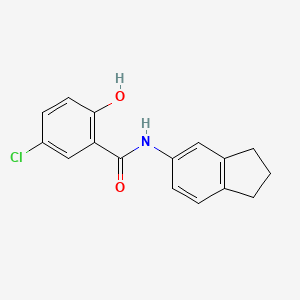

![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)
![3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11843067.png)

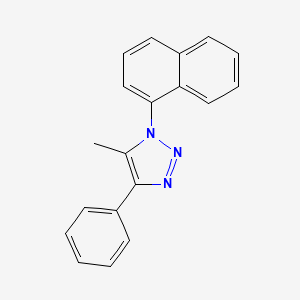
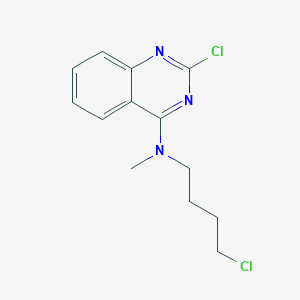

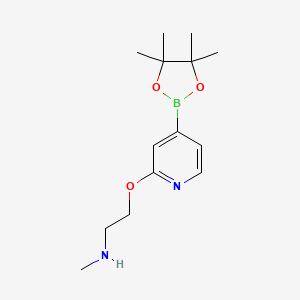
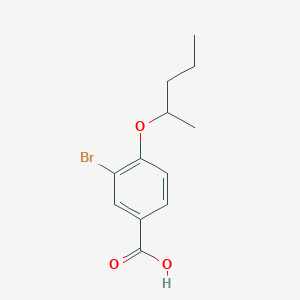

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B11843116.png)
